8-[4-(4-chloro-3-methylphenoxy)butoxy]quinoline
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Overview
Description
8-[4-(4-chloro-3-methylphenoxy)butoxy]quinoline is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(4-chloro-3-methylphenoxy)butoxy]quinoline typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-(4-chloro-3-methylphenoxy)butanol: This intermediate is synthesized by reacting 4-chloro-3-methylphenol with 4-chlorobutanol in the presence of a base such as potassium carbonate.
Formation of this compound: The intermediate is then reacted with quinoline in the presence of a suitable catalyst, such as palladium on carbon, under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-[4-(4-chloro-3-methylphenoxy)butoxy]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
8-[4-(4-chloro-3-methylphenoxy)butoxy]quinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a lead molecule for the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the mechanisms of action of quinoline derivatives.
Industrial Applications:
Mechanism of Action
The mechanism of action of 8-[4-(4-chloro-3-methylphenoxy)butoxy]quinoline involves its interaction with specific molecular targets in the cell. The compound can bind to DNA, enzymes, or receptors, leading to the modulation of cellular pathways. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups, used in the treatment of autoimmune diseases.
Uniqueness
8-[4-(4-chloro-3-methylphenoxy)butoxy]quinoline is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of the 4-(4-chloro-3-methylphenoxy)butoxy group enhances its lipophilicity and ability to interact with hydrophobic pockets in target proteins, making it a valuable compound for drug development.
Properties
IUPAC Name |
8-[4-(4-chloro-3-methylphenoxy)butoxy]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO2/c1-15-14-17(9-10-18(15)21)23-12-2-3-13-24-19-8-4-6-16-7-5-11-22-20(16)19/h4-11,14H,2-3,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAZTJMBMUSWBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCCOC2=CC=CC3=C2N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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